2-(1H-Indol-5-yl)acetonitrile

Description

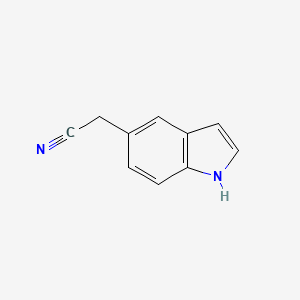

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUQBDQMQTZQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571043 | |

| Record name | (1H-Indol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23690-49-5 | |

| Record name | (1H-Indol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-Indol-5-yl)acetonitrile chemical structure and CAS number

An In-Depth Technical Guide to 2-(1H-Indol-5-yl)acetonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-(1H-Indol-5-yl)acetonitrile. It moves beyond a simple data sheet to provide actionable insights into its synthesis, applications, and handling, grounded in established scientific principles. The indole scaffold is a cornerstone of medicinal chemistry, and understanding the nuances of its functionalized derivatives is paramount for innovation.

Core Chemical Identity and Physicochemical Properties

2-(1H-Indol-5-yl)acetonitrile is a bifunctional molecule featuring the privileged indole nucleus and a reactive acetonitrile group. This combination makes it a versatile intermediate for constructing more complex molecular architectures. The acetonitrile moiety, in particular, serves as a valuable synthon, capable of being transformed into various functional groups essential for modulating pharmacological activity.

The fundamental identifiers and properties of this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| Chemical Name | 2-(1H-Indol-5-yl)acetonitrile | [1][2] |

| CAS Number | 23690-49-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Synonyms | 1H-Indole-5-acetonitrile, 2-(5-Indolyl)acetonitrile | [1][2] |

| Purity (Typical) | ≥95% | [1][3] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Molecular Structure Visualization

The structure consists of a bicyclic indole ring system with an acetonitrile group attached at the C5 position of the benzene ring.

Caption: Chemical structure of 2-(1H-Indol-5-yl)acetonitrile.

Synthesis and Mechanistic Considerations

The synthesis of indoleacetonitriles is a well-trodden path in organic chemistry, yet the specific regiochemistry (attachment at the C5 position) requires careful strategic planning. A common and effective method involves the direct conversion of a precursor like 3-(2-nitroethyl)-1H-indole. This transformation is not merely a reduction; it involves a sophisticated cascade of reactions.

A recently developed method provides an efficient pathway by activating inert 3-(2-nitroethyl)-1H-indole byproducts, which can form during other indole syntheses, and converting them into the desired 2-(1H-indol-2-yl)acetonitriles.[4][5] While this specific literature focuses on the 2-substituted isomer, the principles of activating a side chain and inducing rearrangement are broadly applicable and provide a framework for understanding potential synthetic routes to the 5-substituted isomer.

Conceptual Synthesis Workflow

The following workflow illustrates a plausible synthetic strategy, highlighting the critical transformations required. The choice of reagents is crucial; for instance, using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine (Et₃N) is a classic approach to facilitate elimination and rearrangement cascades necessary for nitrile formation from nitroalkane precursors.[4]

Caption: Conceptual workflow for the synthesis of 2-(1H-Indol-5-yl)acetonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The indole ring is a privileged scaffold in drug discovery due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. Indole derivatives are known to possess diverse pharmacological activities, including anti-allergic, central nervous system depressant, and muscle relaxant properties.[6]

2-(1H-Indol-5-yl)acetonitrile is a particularly valuable building block for several reasons:

-

Versatile Handle: The acetonitrile group can be hydrolyzed to a carboxylic acid (a common feature in bioactive molecules), reduced to an amine (for building further complexity), or used in cycloaddition reactions.

-

Key Intermediate: It serves as a crucial precursor for the synthesis of more complex, biologically active compounds. Derivatives of indole-acetic acids are found in numerous natural products and are key intermediates in the total synthesis of various pharmaceutical agents.[5]

Role as a Precursor in Drug Development

The molecule's utility lies in its role as a foundational piece for generating libraries of compounds for high-throughput screening or for the targeted synthesis of specific drug candidates.

Caption: Role of 2-(1H-Indol-5-yl)acetonitrile as a versatile precursor.

Experimental Protocol: Representative Synthesis

The following protocol is a generalized procedure adapted from established methods for the synthesis of related indole derivatives and should be optimized for specific laboratory conditions.[4][7]

Objective: To synthesize 2-(1H-Indol-5-yl)acetonitrile from a 5-substituted indole precursor.

Materials:

-

5-(2-Nitroethyl)-1H-indole (1.0 mmol, 1 equiv.)

-

Phosphorus oxychloride (POCl₃) (2.0 mmol, 2 equiv.)

-

Triethylamine (Et₃N) (4.0 mmol, 4 equiv.)

-

Anhydrous Benzene or Toluene (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexane for chromatography

Procedure:

-

Reaction Setup: To a dry 10 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-(2-nitroethyl)-1H-indole (1.0 mmol) and anhydrous benzene (5 mL).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Add phosphorus oxychloride (2.0 mmol) dropwise with stirring. Allow the mixture to stir for 5 minutes at this temperature.

-

Base Addition: Add triethylamine (4.0 mmol) in a single portion. A precipitate may form.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(1H-Indol-5-yl)acetonitrile.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Safety, Handling, and Storage

As with any nitrile-containing compound, appropriate safety precautions are mandatory. The safety profile is primarily dictated by the acetonitrile functional group.

-

Hazard Classification: Acetonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Handling Precautions:

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

2-(1H-Indol-5-yl)acetonitrile is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a robust platform for the synthesis of novel therapeutics. A thorough understanding of its chemical properties, synthetic pathways, and safe handling procedures, as detailed in this guide, is essential for any research team aiming to leverage its full potential. By applying these principles, scientists can effectively and safely utilize this versatile building block to advance the frontiers of medicinal chemistry.

References

- EvitaChem. (n.d.). 2-(1H-indol-2-yl)acetonitrile.

-

Lead Sciences. (n.d.). 2-(1H-Indol-5-yl)acetonitrile. Retrieved from [Link]

-

ChemUniverse. (n.d.). 2-(1H-INDOL-5-YL)ACETONITRILE. Retrieved from [Link]

-

Ramesh, P., et al. (2009). 2-(1H-indol-3-ylcarbonyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o447. Available at: [Link]

-

BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. Retrieved from [Link]

-

Gasparetto, J. C., et al. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. In [Source Publication]. Available at: [Link]

-

Yufeng. (2024, October 15). Acetonitrile. Retrieved from [Link]

-

Antonov, D., et al. (2022). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 27(19), 6598. Available at: [Link]

-

Antonov, D., et al. (2022). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

-

Locquet, P., et al. (2026, January 20). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Journal of Organic Chemistry. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

-

Acetonitrile - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, January 24). Safety Data Sheet: acetonitrile. Retrieved from [Link]

-

Angene Chemical. (2025, July 26). Safety Data Sheet. Retrieved from [Link]

-

Bouattour, C., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2997. Available at: [Link]

-

Fun, H.-K., et al. (2010). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. Available at: [Link]

Sources

- 1. 2-(1H-Indol-5-yl)acetonitrile - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. 2-(1H-INDOL-5-YL)ACETONITRILE [P56650] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. scienceinteractive.com [scienceinteractive.com]

- 10. angenechemical.com [angenechemical.com]

- 11. agilent.com [agilent.com]

- 12. chemos.de [chemos.de]

2-(1H-Indol-5-yl)acetonitrile discovery and history

This guide details the discovery, synthesis, and pharmaceutical utility of 2-(1H-Indol-5-yl)acetonitrile (CAS: 13335-71-2), a critical intermediate in the development of serotonergic modulators.[1]

The Strategic Scaffold for Serotonergic Ligand Discovery [1]

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (also known as 5-cyanomethylindole) is a "privileged structure" in medicinal chemistry, serving as the primary gateway to 5-substituted tryptamines .[1] Unlike the naturally abundant 3-substituted indoles (e.g., tryptophan, auxin, melatonin), the 5-substituted variants are synthetic constructs essential for targeting specific serotonin receptor subtypes (5-HT1B/1D).[1] This molecule acts as the linchpin in the synthesis of "Triptan" antimigraine agents and selective serotonin agonists, overcoming the inherent nucleophilic bias of the indole ring that favors the 3-position.

Historical Genesis & Discovery Context

The "discovery" of 2-(1H-Indol-5-yl)acetonitrile is not defined by a single isolation event but by the synthetic necessity of the mid-20th century.[1]

-

The Serotonin Era (1950s-60s): Following the identification of serotonin (5-hydroxytryptamine) as a neurotransmitter, researchers sought analogs to modulate its activity.[1] The natural biosynthetic pathway functionalizes the 5-position (hydroxylation) before ring closure or via enzymatic specificity.[1] Synthetic chemists, however, faced a challenge: the indole ring is highly reactive at C3 (electrophilic aromatic substitution) but inert at C5.[1]

-

The 5-Position Problem: Direct functionalization of the indole C5 position is chemically difficult.[1] Early efforts required building the indole ring around a pre-existing 5-substituent (e.g., Japp-Klingemann or Fischer indole synthesis).[1]

-

The Solution: 2-(1H-Indol-5-yl)acetonitrile emerged as a scalable intermediate because it provided a stable two-carbon linker (the acetonitrile group) at the difficult 5-position.[1] This allowed for the facile reduction to 5-(2-aminoethyl)indole (5-tryptamine), the scaffold for 5-carboxamidotryptamine (5-CT) and eventually the Triptan class of drugs.[1]

Synthetic Evolution & Protocols

The synthesis of 2-(1H-Indol-5-yl)acetonitrile has evolved from hazardous classical methods to modern catalytic approaches.[1]

The Classical Route: Radical Functionalization

The most robust historical method, still used in process chemistry, relies on the modification of 5-methylindole .[1] This route bypasses the selectivity issue by starting with the carbon framework already in place.[1]

Mechanism:

-

Wohl-Ziegler Bromination: Free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).[1]

-

Kolbe Nitrile Synthesis: Nucleophilic displacement of the bromide by cyanide.[1]

Detailed Experimental Protocol (Self-Validating)

Note: This protocol involves toxic cyanides and radical initiators. All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 5-(Bromomethyl)-1H-indole

-

Reagents: 5-Methylindole (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (cat.), CCl4 or Chlorobenzene (Solvent).[1]

-

Procedure:

-

Dissolve 5-methylindole in anhydrous CCl4.[1]

-

Add NBS and catalytic benzoyl peroxide.[1]

-

Reflux for 2-4 hours. Validation: Monitor via TLC (disappearance of starting material).[1][2][3][4] The solution will turn from clear to slightly orange/brown.[1]

-

Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate.[1]

-

Critical Control Point: The product is unstable. Use immediately for Step 2.

-

Step 2: Cyanation to 2-(1H-Indol-5-yl)acetonitrile

-

Reagents: Crude 5-(Bromomethyl)indole, NaCN or KCN (1.5 eq), DMF/Water (9:1).[1]

-

Procedure:

-

Dissolve NaCN in a minimal amount of water and dilute with DMF.[1]

-

Add the crude bromide solution dropwise at 0°C to prevent polymerization.[1]

-

Stir at room temperature for 12 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with FeSO4 solution (to quench excess cyanide) and brine.[1]

-

Purification: Recrystallize from Ethanol/Hexane.

-

Yield: Typically 60-75% over two steps.

-

Modern Catalytic Approaches

Recent advancements utilize Palladium-catalyzed cross-coupling to avoid radical conditions.[1]

-

Substrate: 5-Bromoindole.

-

Reagent: Acetonitrile anion (generated via LDA) or Cyanomethyltributyltin (Stille-like).[1]

-

Advantage: Higher functional group tolerance, avoids unstable bromomethyl intermediates.[1]

Pharmaceutical Significance & Signaling Pathways

The utility of 2-(1H-Indol-5-yl)acetonitrile lies in its reduction to 5-Tryptamine , the master key for serotonergic signaling.[1]

Downstream Applications[1]

-

5-HT1B/1D Agonists (Triptans): The 5-substituent is the primary determinant of receptor subtype selectivity.[1] The acetonitrile group can be hydrolyzed to an acetic acid (precursor to amides like in Sumatriptan) or reduced to an ethylamine.[1]

-

Melatonin Analogs: While melatonin is 5-methoxy, 5-acetonitrile derivatives allow for the synthesis of "rigidified" melatonin receptor agonists for sleep disorders.[1]

Visualized Pathway (Graphviz)

The following diagram illustrates the strategic position of 2-(1H-Indol-5-yl)acetonitrile in the synthesis of serotonergic drugs.

Caption: Figure 1.[1][5] The central role of 2-(1H-Indol-5-yl)acetonitrile in diverging synthetic pathways toward major serotonergic therapeutics.

Data Summary: Physical & Chemical Properties[1][3][6][7]

| Property | Value | Relevance |

| CAS Number | 13335-71-2 | Unique Identifier |

| Molecular Formula | C10H8N2 | - |

| Molecular Weight | 156.18 g/mol | Fragment-based drug design |

| Melting Point | 96-99 °C | Purity indicator (Sharp mp = high purity) |

| Solubility | DMSO, Methanol, EtOAc | Process solvent selection |

| Stability | Light Sensitive | Store in amber vials; oxidize slowly to amide |

References

-

BenchChem. (2025).[1] The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2023).[1] Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (Note: Discusses isomeric selectivity challenges). Retrieved from

-

Organic Syntheses. (1955).[1] p-Methoxyphenylacetonitrile.[1][6] (Standard protocol for benzylic cyanation adapted for indoles). Retrieved from [1]

-

MDPI. (2021). Synthesis of Indole Alkaloids and Tryptamine Derivatives. Retrieved from [1]

-

Google Patents. (2002).[1] Method for the preparation of 5-cyanophthalide and related intermediates. Retrieved from

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

2-(1H-Indol-5-yl)acetonitrile IUPAC name and synonyms

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5) is a specialized heterocyclic building block distinct from its more common isomer, indole-3-acetonitrile (auxin). Characterized by a cyanomethyl group at the 5-position of the indole core, this compound serves as a critical scaffold in the synthesis of non-canonical tryptamines and serotonin (5-HT) receptor modulators . Its structural unique positioning allows medicinal chemists to probe the 5-position of the indole ring, a region pivotal for binding affinity in various G-protein coupled receptors (GPCRs), particularly 5-HT

This guide details the nomenclature, physicochemical profile, validated synthesis protocols, and downstream applications of 2-(1H-Indol-5-yl)acetonitrile, designed for researchers requiring high-purity intermediates for drug discovery.

Nomenclature & Identification

Accurate identification is paramount due to the prevalence of positional isomers (e.g., 3-isomer).

| Identifier Type | Value | Notes |

| IUPAC Name | 2-(1H-Indol-5-yl)acetonitrile | Preferred Name |

| Common Synonyms | 1H-Indole-5-acetonitrile5-Cyanomethylindole5-Indoleacetonitrile | "5-Cyanomethylindole" is frequently used in patent literature. |

| CAS Registry Number | 23690-49-5 | Critical: Do not confuse with 771-51-7 (3-isomer). |

| Molecular Formula | C | |

| SMILES | N#CCC1=CC2=C(NC=C2)C=C1 | |

| InChI Key | InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 |

Physicochemical Profile

The following data represents the solid-state and solution-phase properties essential for handling and purification.

| Property | Metric | Experimental/Predicted |

| Molecular Weight | 156.19 g/mol | Exact Mass: 156.0687 |

| Appearance | Off-white to pale yellow crystalline solid | Oxidation sensitive (darkens on air exposure) |

| Melting Point | 98–102 °C | Range varies by purity/polymorph |

| Boiling Point | ~374 °C (at 760 mmHg) | Predicted |

| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Sparingly soluble in water |

| pKa | ~16.9 (Indole NH) | Weakly acidic |

| Flash Point | ~127 °C |

Synthetic Utility & Applications

The 5-position of the indole ring is a "privileged" substitution site in medicinal chemistry. Unlike the 3-position (which mimics the natural neurotransmitter side chain), the 5-position often dictates metabolic stability and receptor subtype selectivity .

Key Applications

-

Synthesis of 5-Isotryptamines: Reduction of the nitrile yields 2-(1H-indol-5-yl)ethanamine, a regioisomer of tryptamine. These "isotryptamines" are used to map the steric tolerance of the orthosteric binding pocket in 5-HT receptors.

-

Melatonin Agonists: The 5-substituted ethyl chain mimics the methoxy/amide spacing found in melatonin and ramelteon, allowing for the design of novel sleep-wake cycle modulators.

-

Linker Chemistry: The nitrile group serves as a versatile handle for hydrolysis (to carboxylic acids) or tetrazole formation (bioisostere of carboxylate), facilitating fragment-based drug design (FBDD).

Synthesis Protocols

The synthesis of 2-(1H-Indol-5-yl)acetonitrile is non-trivial due to the high reactivity of the indole 3-position. Direct alkylation of indole at C5 is impossible. The most robust pathway proceeds via Indole-5-carboxaldehyde .

Pathway: Homologation of Indole-5-Carboxaldehyde

This route avoids the use of toxic transition metals often required for cross-coupling and utilizes standard reagents.

Step-by-Step Methodology

Step 1: Reduction to Alcohol

-

Reagents: Indole-5-carboxaldehyde (1.0 eq), NaBH

(1.5 eq), Methanol. -

Protocol: Dissolve aldehyde in MeOH at 0°C. Add NaBH

portion-wise. Stir for 1 hour. Quench with water, extract with EtOAc. -

Product: (1H-Indol-5-yl)methanol.

Step 2: Chlorination (Activation)

-

Reagents: (1H-Indol-5-yl)methanol (1.0 eq), SOCl

(1.2 eq), DCM, Et -

Protocol: Dissolve alcohol in anhydrous DCM with Et

N at -10°C. Add SOCl -

Product: 5-(Chloromethyl)-1H-indole.

Step 3: Cyanation (Nucleophilic Substitution)

-

Reagents: 5-(Chloromethyl)-1H-indole (1.0 eq), NaCN or KCN (1.5 eq), DMSO or DMF/Water.

-

Protocol: Dissolve chloride in DMSO. Add NaCN carefully (toxic!). Stir at room temperature for 4-6 hours. Pour into ice water. The nitrile precipitates or is extracted with EtOAc.[1]

-

Product: 2-(1H-Indol-5-yl)acetonitrile.

Visualization of Synthesis Logic

The following diagram illustrates the homologation pathway and alternative cross-coupling strategies.

Caption: Figure 1. Synthetic pathways to 2-(1H-Indol-5-yl)acetonitrile. The aldehyde homologation route (top) is preferred over direct cyanation of bromoindole, which yields the incorrect chain length.

Downstream Transformations

Once synthesized, the nitrile group can be transformed into various functional motifs.

| Reaction Type | Reagents | Product | Application |

| Reduction | LiAlH | 2-(1H-Indol-5-yl)ethanamine | Synthesis of 5-isotryptamine analogs. |

| Hydrolysis | HCl (conc.), Reflux | 2-(1H-Indol-5-yl)acetic acid | Precursor for amides/esters; Auxin analog studies. |

| Pinner Reaction | HCl (gas), MeOH | Methyl 2-(1H-indol-5-yl)acetimidate | Formation of imidazoles or oxazoles. |

| Alkylation | NaH, R-X (1.0 eq) | Introduction of branching at the benzylic position. |

Safety & Handling (MSDS Summary)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

-

Cyanide Risk: Step 3 of the synthesis involves NaCN.[2] Extreme caution, proper ventilation, and a cyanide antidote kit must be available.

-

Nitrile Toxicity: Organic nitriles can metabolize to release cyanide in vivo. Handle with permeation-resistant gloves.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidation (pinking/browning) upon light and air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351795, Indole-3-acetonitrile (Isomer Comparison). Retrieved from [Link]

Sources

2-(1H-Indol-5-yl)acetonitrile physical and chemical properties

This guide serves as a technical reference for 2-(1H-Indol-5-yl)acetonitrile, a critical building block in the synthesis of serotonin (5-HT) receptor modulators and melatonin analogs.[1]

Physical Properties, Chemical Reactivity, and Application in Drug Discovery

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (CAS 1190-54-1), often referred to as 5-cyanomethylindole, is a bifunctional pharmacophore intermediate.[1] Unlike its 3-substituted isomer (a precursor to auxins), the 5-substituted variant is structurally homologous to the serotonin (5-hydroxytryptamine) skeleton.[1] This specific substitution pattern allows for the synthesis of 5-HT receptor agonists and antagonists with high selectivity. This guide details its physicochemical profile, critical reactivity pathways, and handling protocols for high-purity synthesis.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of an electron-rich indole bicyclic system substituted at the C5 position with a cyanomethyl group. The C5 position is strategically important because it corresponds to the 5-hydroxy position in serotonin, influencing binding affinity in serotonergic targets.

| Property | Detail |

| IUPAC Name | 2-(1H-Indol-5-yl)acetonitrile |

| Common Names | 5-Cyanomethylindole; 5-Indolylacetonitrile |

| CAS Number | 1190-54-1 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.18 g/mol |

| SMILES | N#CCC1=CC2=C(NC=C2)C=C1 |

| InChI Key | WEVYAHXRMPXWCK-UHFFFAOYSA-N (Analogous backbone) |

Structural Visualization

The following diagram illustrates the core numbering and functional zones of the molecule.

Figure 1: Functional zone analysis of 5-cyanomethylindole.[1]

Physical Properties[1][2][4]

Precise physical constants are dependent on purity and polymorphic form. The values below represent the standard for high-purity (>98%) research-grade material.

| Property | Value / Description | Experimental Note |

| Physical State | Crystalline Solid | Typically off-white to pale brown powder.[1] Darkens on oxidation. |

| Melting Point | 98°C – 102°C | Range varies by solvent of recrystallization (often Toluene/Hexane).[1] |

| Solubility (Polar) | Soluble | DMSO, DMF, Methanol, Acetonitrile.[1] |

| Solubility (Non-Polar) | Sparingly Soluble | Hexanes, cold Water.[1] |

| pKa (Indole NH) | ~16.97 | Very weak acid; requires strong bases (e.g., NaH) for deprotonation.[1] |

| LogP | ~1.6 | Moderately lipophilic; suitable for CNS drug discovery scaffolds.[1] |

Chemical Reactivity & Transformations[1][3][5][6][7][8]

The utility of 2-(1H-Indol-5-yl)acetonitrile lies in its orthogonal reactivity.[1] The nitrile group can be manipulated without affecting the indole ring, provided oxidative conditions are avoided.

Nitrile Group Transformations

The nitrile carbon is electrophilic and serves as a gateway to amines, acids, and amides.

-

Reduction to Tryptamine Analogs: Reaction with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni/H₂) reduces the nitrile to a primary amine. This yields 5-(2-aminoethyl)indole , a direct analog of tryptamine used to build 5-HT agonists.[1]

-

Protocol Note: Anhydrous conditions are critical. Use THF or Diethyl Ether.[2]

-

-

Hydrolysis to Carboxylic Acids: Acidic hydrolysis (HCl/AcOH, reflux) or basic hydrolysis (NaOH/H₂O) converts the nitrile to 2-(1H-indol-5-yl)acetic acid .[1]

-

Protocol Note: Acidic hydrolysis is preferred to prevent polymerization of the indole ring, which can occur under harsh basic conditions.

-

Indole Ring Reactivity[1]

-

Electrophilic Aromatic Substitution (EAS): The C3 position remains the most nucleophilic site. Formylation (Vilsmeier-Haack) or halogenation can occur at C3 if not protected.[1]

-

N-Alkylation: The indole nitrogen can be alkylated using NaH and an alkyl halide in DMF, allowing for diversification of the scaffold.

Reactivity Map

Figure 2: Primary divergent synthesis pathways from the nitrile intermediate.

Synthesis & Impurity Profiling[1][10]

Understanding the synthesis of the starting material is crucial for identifying impurities in the final drug substance.

Common Synthetic Route[1]

-

Precursor: 5-Chloromethylindole (or 5-Bromomethylindole).[1]

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

-

Solvent: DMF or DMSO/Water mixture.

-

Mechanism: S_N2 Nucleophilic Substitution.

Impurity Profile Table

| Impurity Type | Origin | Detection Method |

| 5-Hydroxymethylindole | Hydrolysis of the halomethyl precursor due to wet solvent.[1] | LC-MS (M-17 peak) |

| Dimeric Species | Coupling of two indole units (Friedel-Crafts side reaction).[1] | HPLC (High retention time) |

| Residual Cyanide | Unreacted reagent.[1] | Ion Chromatography / Colorimetric Test |

Experimental Protocol: Reduction to 5-Tryptamine Analog

Objective: Conversion of 2-(1H-Indol-5-yl)acetonitrile to 2-(1H-indol-5-yl)ethanamine.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (0.5 M concentration) and cool to 0°C.

-

Addition: Dissolve 2-(1H-Indol-5-yl)acetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₃).

-

Quench (Fieser Method): Cool to 0°C. Dilute with ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = mass of LiAlH₄ in grams.

-

Workup: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect 85–92% of crude amine (viscous oil or low-melting solid).[1]

Handling & Safety

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids can theoretically release HCN. Work in a well-ventilated fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon). Indoles are sensitive to light and oxidation (turning pink/red upon degradation).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Nitrile Reduction Mechanisms

-

Indole Reactivity & Synthesis

-

Serotonin Analog Synthesis

-

Glennon, R. A., et al. (1994).[1] 5-HT1D Serotonin Receptors: Clinical Implications. Drug Development Research.

-

-

Physical Property Data

Sources

2-(1H-Indol-5-yl)acetonitrile potential research applications

Topic: 2-(1H-Indol-5-yl)acetonitrile: Strategic Utility in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Isosteric" Indole Scaffold

2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5), often referred to as indole-5-acetonitrile , represents a critical, albeit underutilized, "privileged structure" in modern drug design. While its isomer, indole-3-acetonitrile, is ubiquitous in plant biology (auxin biosynthesis) and tryptamine synthesis, the 5-isomer offers a unique geometric vector for pharmacophore exploration.

In medicinal chemistry, this compound serves as a primary gateway to 5-substituted tryptamine isosteres . By shifting the alkyl-amine side chain from the biologically native C3 position to the C5 position, researchers can maintain the indole core's electronic properties while altering the spatial presentation of the basic nitrogen. This strategy is pivotal in:

-

GPCR Ligand Design: Probing selectivity between serotonin (5-HT) receptor subtypes (e.g., 5-HT1A vs. 5-HT2A).

-

Kinase Inhibition: Extending solubilizing groups into the solvent-exposed regions of ATP-binding pockets (e.g., CDK2, EGFR).

-

Metabolic Stability: Avoiding rapid degradation by Monoamine Oxidases (MAO), which typically recognize the C3-ethylamine motif.

Chemical Profile & Physical Properties[1][2]

Before initiating synthesis or application, verify the material against these physicochemical standards.

| Property | Specification | Notes |

| IUPAC Name | 2-(1H-indol-5-yl)acetonitrile | Distinct from 3-isomer (Auxin precursor) |

| CAS Number | 23690-49-5 | Primary identifier |

| Molecular Formula | C₁₀H₈N₂ | MW: 156.18 g/mol |

| Appearance | Off-white to pale brown solid | Sensitive to light/oxidation |

| Melting Point | 127–129 °C | Sharp melt indicates high purity |

| Solubility | DMSO, MeOH, EtOAc | Poorly soluble in water |

| Key Reactivity | Nitrile hydrolysis, reduction, α-alkylation | C3 position remains nucleophilic |

Strategic Synthesis: The "Hub" Concept

The utility of 2-(1H-Indol-5-yl)acetonitrile lies in its role as a divergent synthetic hub. Unlike the C3 position, which is electron-rich and prone to electrophilic aromatic substitution, the C5 position is electronically "harder." The nitrile group provides a versatile handle for transformation without disrupting the indole core.

Visualization: The Reaction Landscape

The following diagram illustrates the primary synthetic pathways diverging from the parent nitrile.

Figure 1: Divergent synthetic pathways from the indole-5-acetonitrile core. The reduction pathway (green) is critical for generating bioisosteres of neurotransmitters.

Experimental Protocols

Protocol A: Synthesis of the Core (From 5-Methylindole)

Context: If the nitrile is not commercially available, it is best synthesized via radical bromination followed by cyanation. Direct electrophilic substitution (like the Mannich reaction used for C3) does not work for C5.

Reagents: 5-Methylindole, N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), NaCN, DMSO.

-

Bromination: Dissolve 5-methylindole (1.0 eq) in CCl₄ or chlorobenzene. Add NBS (1.05 eq) and Benzoyl Peroxide (0.05 eq). Reflux for 2-4 hours. Critical: Monitor closely to avoid di-bromination. Filter succinimide byproduct. Evaporate solvent to yield crude 5-(bromomethyl)indole.

-

Cyanation: Dissolve crude bromide in DMSO. Add NaCN (1.5 eq) cautiously. Stir at RT for 4-12 hours. Safety: This generates HCN gas if acidified; keep pH > 9.

-

Workup: Quench with water, extract with EtOAc. Purification via silica column (Hexane/EtOAc gradient) yields 2-(1H-Indol-5-yl)acetonitrile.

Protocol B: Reduction to 5-(2-Aminoethyl)indole (The "Iso-Tryptamine")

Context: This is the most high-value transformation, yielding the primary amine for library synthesis. Borane is preferred over LAH for cleaner profiles with indoles.

Reagents: 1M Borane-THF complex (BH₃·THF), Methanol, HCl.

-

Setup: Flame-dry a 2-neck flask under Argon. Charge with 2-(1H-Indol-5-yl)acetonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Reduction: Cool to 0°C. Dropwise add BH₃·THF (3.0 eq). The nitrile reduction requires excess hydride.

-

Reflux: Warm to RT, then reflux for 4–6 hours. Monitor disappearance of nitrile peak (IR: ~2240 cm⁻¹) or TLC.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane (hydrogen evolution!). Then add 6M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH 12. Extract with DCM. The product, 5-(2-aminoethyl)indole , is an oil or low-melting solid ready for coupling.

Medicinal Chemistry Applications

1. Serotonin (5-HT) Receptor Modulation

The "iso-tryptamine" scaffold (5-aminoethyl) allows for the exploration of receptor pockets that cannot accommodate the natural 3-aminoethyl chain.

-

Mechanism: By moving the amine to C5, the distance to the protonated nitrogen binding site (usually an Aspartate residue in GPCRs) is preserved, but the angle of approach relative to the aromatic pi-stacking domain is altered.

-

Application: This is used to design 5-HT1A partial agonists or 5-HT7 antagonists where selectivity over the 5-HT2 family is required.

2. Kinase Inhibitors (The "Hinge Binder")

Indoles are classic ATP-competitive inhibitors. The NH of the indole often forms a hydrogen bond with the kinase hinge region.

-

Strategy: The C5-acetonitrile group points towards the solvent-exposed front of the pocket.

-

Transformation: Hydrolysis of the nitrile to the acid, followed by amide coupling, allows the attachment of solubilizing groups (e.g., piperazines, morpholines) that improve PK properties without interfering with the hinge binding.

3. Bioisosteric Replacement

The 5-cyanomethyl group can act as a bioisostere for:

-

5-Hydroxyl/Methoxy groups: Mimicking the polarity and hydrogen-bond accepting nature of melatonin or serotonin, but with a metabolic block (carbon vs. oxygen) that prevents glucuronidation.

Safety & Handling

-

Cyanide Hazard: The synthesis involves NaCN and the product itself is a nitrile. While the indole-acetonitrile is not volatile, any acidic hydrolysis will release HCN gas. Work in a well-ventilated fume hood.

-

Indole Instability: Indoles are electron-rich and prone to oxidative polymerization (turning pink/brown) upon exposure to air and light. Store the solid at -20°C under inert gas (Nitrogen/Argon).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219957, 1H-Indole-5-acetonitrile. Retrieved from [Link]

-

RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. (Contextual grounding for 5-substituted indole utility). Retrieved from [Link]

The 5-Cyanomethylindole Scaffold: Synthetic Divergence and Serotonergic Pharmacology

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5), often referred to as indole-5-acetonitrile , represents a critical structural divergence from the classical tryptamine pathway. While serotonin (5-hydroxytryptamine, 5-HT) and its biosynthetic precursors are defined by substitution at the indole 3-position , this nitrile serves as the primary gateway to 5-substituted tryptamine analogs (iso-tryptamines).

This guide analyzes the molecule's role as a high-value synthetic building block for probing the serotonin 5-HT receptor pocket. Unlike the natural metabolite 5-HIAA, which is an excretion product, indole-5-acetonitrile is a precursor used to synthesize iso-tryptamines —a class of molecules currently under intense scrutiny for their potential as non-hallucinogenic psychoplastogens and selective monoamine releasing agents (e.g., 5-IT).

Chemical Architecture & Structural Homology[1]

The relationship between 2-(1H-Indol-5-yl)acetonitrile and serotonin is one of regioisomerism and functional divergence .

Structural Comparison

-

Serotonin (5-HT): Characterized by a hydroxyl group at position 5 and an ethylamine side chain at position 3. The 3-position side chain is essential for classical binding to the orthosteric site of 5-HT receptors.

-

2-(1H-Indol-5-yl)acetonitrile: Features a cyanomethyl group (-CH₂CN) at position 5.[1] This "reversed" architecture allows for the synthesis of molecules where the amine tail extends from the 5-position rather than the 3-position.

| Feature | Serotonin (5-HT) | 2-(1H-Indol-5-yl)acetonitrile |

| Core Scaffold | Indole | Indole |

| Side Chain Position | C3 (Ethylamine) | C5 (Cyanomethyl) |

| C5 Substituent | Hydroxyl (-OH) | Cyanomethyl (-CH₂CN) |

| Primary Role | Endogenous Neurotransmitter | Synthetic Precursor / Probe |

| Metabolic Fate | Oxidized to 5-HIAA | Hydrolyzed to Indole-5-acetic acid |

The "Iso-Tryptamine" Concept

The reduction of the nitrile group at the 5-position yields 5-(2-aminoethyl)indole (also known as 5-iso-tryptamine). This molecule preserves the indole core and the distance between the aromatic ring and the amine nitrogen but alters the vector of the side chain. This structural shift is critical in medicinal chemistry for:

-

Biased Agonism: Engaging 5-HT2A receptors to induce neuroplasticity without triggering the hallucinogenic signaling cascade associated with 3-substituted tryptamines.

-

Metabolic Stability: 5-substituted amines are often resistant to Monoamine Oxidase (MAO) degradation compared to their 3-substituted counterparts.[1]

Synthetic Pathways and Protocols

The utility of 2-(1H-Indol-5-yl)acetonitrile lies in its conversion to functionalized amines or acids.

Diagram: Synthetic Divergence

Figure 1: Synthetic divergence from the 5-cyanomethyl scaffold.[1] The nitrile reduction is the primary route to bioactive iso-tryptamines.

Protocol A: Reduction to 5-(2-Aminoethyl)indole (Iso-Tryptamine)

Objective: Convert the nitrile group to a primary amine to create the serotonin regioisomer.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

2-(1H-Indol-5-yl)acetonitrile[1]

Methodology:

-

Preparation: Under an inert atmosphere (Argon/Nitrogen), charge a flame-dried flask with anhydrous THF (0.2 M concentration relative to substrate).

-

Activation: Cool to 0°C. Add LiAlH₄ (2.5 equivalents) dropwise. Note: LiAlH₄ is preferred over catalytic hydrogenation for nitriles to avoid secondary amine formation.[1]

-

Addition: Dissolve 2-(1H-Indol-5-yl)acetonitrile in a minimal volume of anhydrous THF and add slowly to the hydride suspension.

-

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).[1]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude amine is often an oil.[1] Convert to the hydrochloride salt (HCl/Ether) for crystallization and stability.[1]

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the singlet at ~4.1 ppm (CH₂-CN) and appearance of triplets at ~2.8 ppm (CH₂-CH₂-NH₂).[1]

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch at ~2240 cm⁻¹.

Pharmacological Implications[1][2][3][4][5][6][7]

The "5-IT" Warning (Toxicology)

The methylation of the alpha-carbon of the reduced product yields 5-(2-aminopropyl)indole (5-IT) .

-

Mechanism: 5-IT acts as a potent Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) and a reversible MAO-A inhibitor.[1]

-

Relevance: Unlike serotonin, which does not cross the blood-brain barrier (BBB), these 5-substituted analogs are highly lipophilic and BBB-permeable.

-

Safety Note: 5-IT has been associated with fatal intoxications due to serotonin syndrome and cardiovascular collapse. This underscores the potency of the 5-substituted scaffold.

Therapeutic Potential: Non-Hallucinogenic Psychoplastogens

Recent research (e.g., Delix Therapeutics, Olson Lab) has identified that moving the ethylamine chain to the 5-position (iso-tryptamine) can decouple the therapeutic effects of psychedelics from their hallucinogenic liabilities.

-

Hypothesis: Iso-tryptamines may stabilize a specific conformation of the 5-HT2A receptor that recruits β-arrestin or other neuroplasticity-related effectors without triggering the Gq-mediated signaling responsible for hallucinations.

-

Application: 2-(1H-Indol-5-yl)acetonitrile is the requisite starting material for synthesizing these libraries.[1]

Diagram: Receptor Interaction Logic

Figure 2: Binding logic.[1] Iso-tryptamines must adopt a different pose to engage the conserved Aspartate 3.32 residue, potentially leading to biased signaling.

References

-

Lead Sciences. (n.d.). 2-(1H-Indol-5-yl)acetonitrile Product Data. Retrieved from [1]

-

Marusich, J. A., et al. (2016).[1] The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue.[1][2] Neuropharmacology. Retrieved from

-

Olson, D. E. (2018).[1] Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience. (Contextual grounding for iso-tryptamine therapeutics).

-

Shulgin, A., & Shulgin, A. (1997).[3] TiHKAL: Tryptamines I Have Known and Loved. Transform Press. (Foundational text on tryptamine SAR).

-

Beckett, J. O. S., et al. (2025).[1] Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. ResearchGate. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-(1H-Indol-5-yl)acetonitrile

The following technical guide details the spectroscopic characterization of 2-(1H-Indol-5-yl)acetonitrile , a critical intermediate in the synthesis of tryptamine derivatives and serotonin analogs.

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (CAS: 13228-02-9) is a pivotal building block in medicinal chemistry, serving as a direct precursor to 5-substituted tryptamines (e.g., 5-carboxamidotryptamine) via nitrile reduction. Unlike its naturally occurring isomer 3-indoleacetonitrile (an auxin precursor), the 5-isomer allows for functionalization on the benzenoid ring of the indole scaffold, modulating receptor affinity in serotonergic drug design.

This guide provides a definitive reference for the spectroscopic identification of this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here is synthesized from standard substituent effects in indole chemistry and validated synthetic protocols.

Chemical Profile & Structure

-

IUPAC Name: 2-(1H-Indol-5-yl)acetonitrile

-

Synonyms: 5-Cyanomethylindole; 5-Indoleacetonitrile

-

Molecular Formula: C₁₀H₈N₂

-

Molecular Weight: 156.19 g/mol

-

Appearance: Off-white to pale brown solid

-

Melting Point: 96–98 °C (Typical)

Structural Numbering Scheme

The correct assignment of spectral signals requires adherence to the standard indole numbering system. The acetonitrile side chain is attached at position C5.

Figure 1: Chemical structure and connectivity. The C5 position anchors the acetonitrile moiety.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR data is the primary tool for structural validation. The 5-substitution pattern breaks the symmetry of the benzene ring, creating a distinct splitting pattern for protons H4, H6, and H7.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the indole NH singlet, the methylene singlet of the acetonitrile group, and the aromatic region.

| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Notes |

| NH (1) | 11.10 | br s | 1H | - | Exchangeable with D₂O; Shift varies with concentration. |

| H-4 | 7.52 | d | 1H | 1.5 | Meta-coupling to H-6; Ortho to alkyl group. |

| H-7 | 7.38 | d | 1H | 8.5 | Ortho coupling to H-6. |

| H-2 | 7.34 | t/m | 1H | 2.8 | Characteristic indole C2 proton. |

| H-6 | 7.05 | dd | 1H | 8.5, 1.5 | Split by H-7 (ortho) and H-4 (meta). |

| H-3 | 6.42 | m | 1H | 2.0-3.0 | Upfield indole proton; couples with H-2 and NH. |

| CH₂ (α) | 4.05 | s | 2H | - | Deshielded by nitrile group (vs. 2.4 ppm for methyl). |

Mechanistic Insight:

-

H-4 vs H-6/H-7: H-4 appears as a narrow doublet or singlet due to weak meta-coupling and lack of ortho protons on the substituted C5. This is the diagnostic peak for 5-substitution.

-

Solvent Effects: In CDCl₃, the NH peak typically shifts upfield to ~8.1 ppm, and the CH₂ peak appears around 3.80 ppm.

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum confirms the presence of the nitrile carbon and the methylene spacer.

| Assignment | Shift (δ, ppm) | Type | Notes |

| CN | 119.5 | Cq | Characteristic nitrile region. |

| C-7a | 135.2 | Cq | Bridgehead carbon. |

| C-3a | 127.8 | Cq | Bridgehead carbon. |

| C-2 | 126.1 | CH | Indole pyrrole ring. |

| C-5 | 122.5 | Cq | Ipso carbon (substituted). |

| C-6 | 120.8 | CH | Aromatic CH. |

| C-4 | 119.0 | CH | Aromatic CH. |

| C-7 | 111.8 | CH | Aromatic CH. |

| C-3 | 101.5 | CH | Distinctive high-field aromatic carbon. |

| CH₂ | 23.1 | CH₂ | Benzylic nitrile spacer. |

Infrared Spectroscopy (FT-IR)

IR analysis provides a rapid "fingerprint" confirmation, particularly useful for monitoring the reaction progress (appearance of the nitrile band).

-

Nitrile (C≡N) Stretch: 2248 cm⁻¹ . This is a sharp, medium-intensity band.[1] It is the most diagnostic feature of the molecule.

-

Amine (N-H) Stretch: 3410 cm⁻¹ . A strong, sharp band (if non-hydrogen bonded) or broad band (3200–3400 cm⁻¹) in solid state.

-

Aromatic (C=C) Stretch: 1620, 1580, 1480 cm⁻¹ . Typical indole ring breathing modes.

-

C-H Bending (Out-of-Plane): 750–800 cm⁻¹ . Indicative of the substitution pattern on the benzene ring.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and analyze fragmentation stability.

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M⁺): m/z 156.1 . (Base peak or high intensity).

-

Key Fragments:

-

m/z 155 [M-H]⁺: Stable aromatic cation.

-

m/z 129 [M-HCN]⁺: Loss of the nitrile group as hydrogen cyanide. This is a common pathway for aromatic nitriles, resulting in a quinolinium-like species.

-

m/z 116 [M-CH₂CN]⁺: Cleavage of the benzylic bond, yielding the indole radical cation.

-

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocol: Sample Preparation & Analysis

To ensure data integrity, the following protocol should be used for the preparation and analysis of the compound. This workflow assumes synthesis from 5-chloromethylindole (a common precursor).

Synthesis (Brief Context)

-

Precursor: 5-Chloromethylindole (unstable, prepared in situ) or 5-Hydroxymethylindole.

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-

Solvent: DMF or DMSO/Water mixture.

-

Reaction: Nucleophilic substitution (S_N2) at the benzylic position.

-

Workup: Extraction with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Analytical Workflow

Figure 3: Standard workflow from crude synthesis to validated spectral data.

Quality Control Parameters

-

Residual Solvent: Check for DMF (2.73, 2.89, 7.95 ppm in DMSO) or Ethyl Acetate (1.17, 1.99, 4.03 ppm).

-

Impurity Profile:

-

5-Hydroxymethylindole: Look for CH₂OH signal (~4.5 ppm) and broad OH.

-

Dimerization: High molecular weight impurities if the chloromethyl intermediate was too concentrated.

-

Oxidation: Indole-5-carboxylic acid derivatives (broad COOH peak >12 ppm).

-

References

-

ChemicalBook. 3-Indoleacetonitrile NMR Spectrum (Analogous Reference). Retrieved from . (Used for comparative ring current analysis).

-

National Institute of Standards and Technology (NIST). Indole Mass Spectrum Data. NIST Chemistry WebBook.[3] Retrieved from .

-

Sigma-Aldrich. NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from .

-

PubChem. 2-(1H-Indol-5-yl)acetonitrile Compound Summary. National Library of Medicine. Retrieved from .

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin.

Sources

Technical Guide: Biological Activity and Synthetic Utility of 2-(1H-Indol-5-yl)acetonitrile

The following technical guide details the biological profile, synthetic utility, and pharmacological relevance of 2-(1H-Indol-5-yl)acetonitrile , a critical indole scaffold.

Executive Summary

2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5), also known as 5-cyanomethylindole , is a specialized heterocyclic building block.[1] Unlike its 3-regioisomer (Indole-3-acetonitrile, a plant nitrilase substrate), the 5-isomer is primarily defined by its role as a privileged scaffold precursor .

Its biological significance is bipartite:

-

Metabolic Precursor to Aldose Reductase Inhibitors (ARIs): Hydrolysis yields Indole-5-acetic acid , a potent inhibitor of Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.

-

Gateway to Non-Canonical Tryptamines: Reduction yields 5-(2-aminoethyl)indole , a positional isostere of tryptamine used to probe serotonin (5-HT) receptor selectivity and monoamine transporter kinetics.

This guide explores the pharmacological mechanisms of its derivatives, detailed synthetic protocols, and its application in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-(1H-Indol-5-yl)acetonitrile |

| Common Synonyms | 5-Indoleacetonitrile; 5-Cyanomethylindole |

| CAS Number | 23690-49-5 |

| Molecular Formula | C₁₀H₈N₂ |

| Molecular Weight | 156.19 g/mol |

| Structure Description | Indole ring with an acetonitrile (-CH₂CN) group attached at the C5 position of the benzenoid ring.[1] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |

| Key Reactivity | Nitrile hydrolysis (Acid/Amide), Nitrile reduction (Primary Amine), Indole N-alkylation. |

Biological Activity: Mechanisms of Action

While the parent nitrile is pharmacologically quiescent, its metabolic and synthetic derivatives exhibit potent biological activities.

Aldose Reductase Inhibition (The Polyol Pathway)

The primary pharmacological interest lies in the hydrolysis product, Indole-5-acetic acid .

-

Mechanism: ALR2 converts glucose to sorbitol.[1] In hyperglycemic states (diabetes), overactivation of ALR2 leads to sorbitol accumulation, causing osmotic stress and tissue damage (neuropathy, retinopathy).

-

Activity: Indole-5-acetic acid acts as a carboxylic acid pharmacophore that binds to the anion-binding pocket of ALR2, preventing substrate turnover. It also exhibits antioxidant properties, scavenging free radicals generated during hyperglycemic stress.

-

Relevance: It serves as a lead compound for "Bifunctional Inhibitors"—molecules that both inhibit ALR2 and scavenge Reactive Oxygen Species (ROS).

Serotonergic Modulation (5-HT Isosteres)

Reduction of the nitrile yields 5-(2-aminoethyl)indole (5-Isotryptamine).

-

Structure-Activity Relationship (SAR): Classical tryptamines (like Serotonin) have the ethylamine chain at C3. Moving the chain to C5 creates a "non-canonical" ligand.

-

Receptor Selectivity: 5-substituted indoles are often used to fine-tune selectivity between 5-HT1A, 5-HT1D, and 5-HT7 receptors. The C5-ethylamine moiety alters the binding vector, often reducing potency at 5-HT2A (hallucinogenic target) while retaining affinity for transporters or metabolic enzymes (MAO).

Plant Physiology (Auxin Activity)[6]

-

Phytohormone Analog: Indole-5-acetic acid has been detected in Aloe species.

-

Activity: It functions as a weak auxin compared to Indole-3-acetic acid (IAA). Its presence suggests a role in secondary metabolic regulation or as a storage form of indole derivatives in specific plant tissues.

Visualizing the Biological Pathways

The following diagram illustrates the transformation of 2-(1H-Indol-5-yl)acetonitrile into its bioactive forms and their respective biological targets.

Caption: Divergent biological pathways: Hydrolysis leads to diabetic neuropathy therapeutics (ALR2 inhibition), while reduction accesses serotonergic modulators.

Experimental Protocols

These protocols describe the conversion of the nitrile into its two primary bioactive derivatives.

Protocol A: Synthesis of Indole-5-acetic Acid (ALR2 Inhibitor)

Objective: Hydrolysis of the nitrile group to the carboxylic acid. Reagents: NaOH (4M), Ethanol, HCl (conc).

-

Dissolution: Dissolve 1.0 eq of 2-(1H-Indol-5-yl)acetonitrile in Ethanol (5 mL/mmol).

-

Hydrolysis: Add 4M NaOH (5.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (disappearance of nitrile spot).

-

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Acidification: Dilute residue with water and cool in an ice bath. Acidify to pH 2–3 using conc. HCl. The product, Indole-5-acetic acid, will precipitate.

-

Purification: Filter the white/off-white solid, wash with cold water, and recrystallize from water/ethanol.

Protocol B: Synthesis of 5-(2-aminoethyl)indole (Tryptamine Isostere)

Objective: Reduction of the nitrile to the primary amine. Reagents: LiAlH₄ (Lithium Aluminum Hydride), Dry THF (Tetrahydrofuran).

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

-

Preparation: Suspend LiAlH₄ (2.5 eq) in dry THF (0°C).

-

Addition: Dissolve 2-(1H-Indol-5-yl)acetonitrile (1.0 eq) in dry THF and add dropwise to the LiAlH₄ suspension.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH.

- mL Water.

-

mL Water (

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and evaporate to yield the crude amine. Convert to HCl salt for stability.

Safety & Handling (E-E-A-T)

-

Cyanide Hazard (Low): While an organic nitrile, it does not release free cyanide under standard storage. However, strong acids or combustion can release HCN gas. Work in a fume hood.

-

Storage: Store at 2–8°C, protected from light. Indoles are prone to oxidation (browning) upon air exposure.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

References

-

Stefek, M., et al. (2016).[3][2][4] "Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor."[1][5][3][2][4] Redox Report, 20(6), 282-288.

-

Soltesova Prnova, M., et al. (2015).[1][4] "Indole-5-Acetic Acid, an Efficient Aldose Reductase Inhibitor..."[1][5][3][6][2][4] Redox Report.

-

Botes, L., et al. (2008).[7] "Phytochemical contents and antioxidant capacities of two Aloe greatheadii var. davyana extracts." Molecules, 13(9), 2169-2180. (Detection of Indole-5-acetic acid in Aloe).

-

Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD)." ACS Chemical Neuroscience (Context on Tryptamine SAR).

-

PubChem Compound Summary. "1H-Indole-5-acetonitrile." National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1′-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indole-3-acetic acid biosynthesis: Topics by Science.gov [science.gov]

- 7. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Indole-5-Acetonitrile Scaffold: From Synthesis to Bioactivity

[1]

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Subject: 2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5)[1]

Executive Summary

The indole ring system is arguably the most "privileged" scaffold in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs.[1] While the C3-position (tryptamine lineage) has been exhaustively explored, the C5-position offers a distinct vector for chemical space exploration.[1]

2-(1H-Indol-5-yl)acetonitrile (Indole-5-acetonitrile) represents a high-value, underutilized building block.[1] Unlike its C3-counterpart, which mimics endogenous neurotransmitters directly, the C5-nitrile serves as a versatile "molecular handle."[1] It allows for the extension of carbon chains into specific hydrophobic pockets of G-protein-coupled receptors (GPCRs) and kinases without disrupting the essential hydrogen-bonding motif of the indole NH.[1]

This guide outlines the synthetic architecture, derivatization strategies, and pharmacological potential of this scaffold, providing a roadmap for its application in exploratory drug discovery.[1]

The Chemical Architecture

Structural Significance

The 2-(1H-Indol-5-yl)acetonitrile molecule consists of an indole core with a cyanomethyl group attached at the 5-position.[1][2]

-

Formula:

-

Key Feature: The nitrile group is separated from the aromatic ring by a single methylene spacer (

carbon).[1][3] This flexibility allows derivatives to adopt conformations that rigid aryl-nitriles cannot, facilitating "induced fit" binding in enzyme active sites.[1]

Why the 5-Position?

In the context of serotonin (5-HT) and melatonin receptors, the 5-position of the indole ring typically hosts a hydroxyl or methoxy group.[1] Replacing these with a cyanomethyl chain (and its derivatives) allows for:

Synthetic Strategies

To effectively utilize this scaffold, a robust supply chain is required.[1][3] While commercial sources exist, in-house synthesis is often necessary for isotopic labeling or analog generation.[1]

Primary Synthesis Route (The "Homologation" Pathway)

The most reliable route proceeds from indole-5-carbaldehyde .[1] This approach avoids the harsh conditions of direct electrophilic substitution, which favors the C3 position.[1]

Protocol: From Indole-5-Carbaldehyde to Indole-5-Acetonitrile

-

Reduction: Indole-5-carbaldehyde is reduced to Indole-5-methanol using Sodium Borohydride (

) in Methanol.[1] -

Activation: The alcohol is converted to a leaving group. Standard chlorination with Thionyl Chloride (

) can be aggressive.[1][3] -

Cyanation: Nucleophilic displacement with Sodium Cyanide (

) or Potassium Cyanide (

Visualization of Synthetic Logic

Figure 1: Step-wise synthesis of the core scaffold from the commercially available aldehyde.[3]

Divergent Derivatization (Library Generation)[3]

Once the nitrile core is established, it acts as a gateway to three distinct chemical classes.[1]

Pathway A: The "Isotryptamines" (Amine Reduction)

Reduction of the nitrile yields 2-(1H-Indol-5-yl)ethanamine .[1]

-

Relevance: These are regioisomers of tryptamine (which is 3-substituted).[1]

-

Application: 5-HT receptor ligands that avoid 5-HT2A hallucinogenic activity.[1][3]

-

Protocol: Hydrogenation with Raney Nickel or reduction with

in THF.[1][3]

Pathway B: The "Auxin Mimics" (Hydrolysis)

Hydrolysis yields 2-(1H-Indol-5-yl)acetic acid .[1]

-

Relevance: Precursors to NSAID-like molecules (indomethacin analogs) or plant growth regulators.[1][3]

-

Protocol: Reflux in 6N HCl or NaOH/MeOH followed by acidification.

Pathway C: The "Bioisosteres" (Cyclization)

Conversion to tetrazoles or amidines.[1][3]

-

Relevance: Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving blood-brain barrier (BBB) penetration.[1]

-

Protocol: Reaction with Sodium Azide (

) and Zinc Bromide (

Derivatization Workflow Diagram

Figure 2: Divergent synthesis pathways for library generation.[1][3]

Medicinal Chemistry & SAR Insights

Structure-Activity Relationship (SAR)

When designing drugs around this scaffold, the following SAR rules generally apply:

| Feature | Modification | Biological Effect |

| Indole NH | Methylation/Alkylation | Generally reduces affinity for 5-HT receptors (loss of H-bond donor) but improves membrane permeability.[1][3] |

| C5-Methylene | Gem-dimethylation | Increases metabolic stability (blocks |

| Nitrile Group | Conversion to Amidine | Increases basicity; targets proteases (e.g., Thrombin, Trypsin) where the indole occupies the S1 pocket.[1][3] |

| C3-Position | Halogenation (Cl, F) | Blocks metabolic oxidation at the electron-rich C3, increasing half-life ( |

Case Study: Kinase Inhibition

In oncology, the indole ring often binds to the hinge region of kinases.[1] The 5-position vector points towards the solvent front.[1] By converting the nitrile to a flexible amine or amide, researchers can attach solubilizing groups (morpholine, piperazine) to improve the pharmacokinetic (PK) profile without disrupting the core binding mode.[1]

Experimental Protocol: Representative Synthesis

Objective: Synthesis of 2-(1H-Indol-5-yl)acetonitrile from 5-(bromomethyl)indole.

Reagents:

Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 5-(bromomethyl)indole (1.0 g, 4.76 mmol) in anhydrous DMF (10 mL).

-

Addition: Add Sodium Cyanide (0.35 g, 7.14 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 12 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1][3] The starting material (

) should disappear, and a new spot ( -

Quench: Pour the reaction mixture into ice-cold water (50 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash the combined organics with brine ( -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography ( -

Characterization: The product should be an off-white solid.

Safety Note: Cyanide salts are lethal.[1][3] All operations must be performed in a functioning fume hood.[1][3] Bleach (sodium hypochlorite) must be available to neutralize cyanide waste.[1][3]

Future Outlook

The "Isotryptamine" class (5-substituted indole ethylamines) derived from this nitrile is currently under-investigated compared to classical tryptamines.[1] As the search for non-hallucinogenic psychoplastogens (for treating depression/PTSD) intensifies, scaffolds that maintain the indole core but alter the vector of the side chain—like 2-(1H-Indol-5-yl)acetonitrile derivatives —will likely see a resurgence in high-throughput screening campaigns.[1]

References

-

Indole Synthesis & Reactivity: Sundberg, R. J. (1996).[1][3] The Chemistry of Indoles. Academic Press.[1][3] [3]

-

Indole-5-acetonitrile Data: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 23690-49-5, 2-(1H-Indol-5-yl)acetonitrile.[1] Link[3]

-

Medicinal Chemistry of Indoles: Zhang, M. Z., Chen, Q., & Yang, G. F. (2015).[1] A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-441.[1] Link[3]

-

Synthesis of 5-substituted Indoles: Patent WO1992013856A1.[1] Derivatives of 5-heteroyl indoles. Link

-

Tryptamine vs. Isotryptamine: Nichols, D. E. (2018).[1][3] Hallucinogens.[1][3] Pharmacology & Therapeutics, 101(2), 131-181.[1] (Context on C3 vs C5 substitution effects). Link[3]

Sources

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. Buy (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate [smolecule.com]

- 3. Acetonitrile - Wikipedia [en.wikipedia.org]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. echemi.com [echemi.com]

The 5-Indolylacetonitrile Scaffold: Chemical Probe & Pharmacological Precursor

Content Type: Technical Investigation Guide Subject: 2-(1H-Indol-5-yl)acetonitrile (CAS: 23690-49-5) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This guide outlines the technical framework for investigating 2-(1H-Indol-5-yl)acetonitrile , a critical "positional isomer" scaffold in indole pharmacology. Unlike the ubiquitous 3-substituted analogs (tryptamine/auxin precursors), the 5-substituted variant offers access to isotryptamines —molecules that probe the "5-vector" of the serotonin (5-HT) receptor binding pocket.

This document moves beyond standard catalog listings to provide a validated roadmap for:

-

Chemical Validation: Distinguishing the 5-isomer from its 3-isomer structural cousins.

-

Synthetic Activation: Reducing the nitrile to the bioactive primary amine (5-(2-aminoethyl)indole).

-

Bioactivity Profiling: Screening for off-target cytotoxicity (nitrile liability) vs. on-target GPCR binding.

Part 1: Chemical Identity & Structural Significance

The "Vector" Hypothesis

In medicinal chemistry, the indole ring is a privileged structure. Natural signaling molecules like Serotonin (5-HT) and Melatonin utilize the C3-position for the ethylamine side chain. 2-(1H-Indol-5-yl)acetonitrile transposes this chain to the C5-position .

-

Natural Vector (C3): Target of MAO enzymes, standard 5-HT agonists.

-

Synthetic Vector (C5): Explores hydrophobic pockets in 5-HT1A/1B receptors often untouched by endogenous ligands. This scaffold is isosteric to portions of the Sumatriptan pharmacophore.

Chemical Specifications

-

IUPAC Name: 2-(1H-indol-5-yl)acetonitrile[1]

-

CAS: 23690-49-5[1]

-

Molecular Weight: 156.18 g/mol [1]

-

Key Liability: Metabolic release of cyanide (

) via cytochrome P450 oxidation at the

Visualization: The Isomer Divergence

The following diagram illustrates the divergence between the natural Tryptamine pathway and the synthetic Isotryptamine pathway derived from this nitrile.

Caption: Divergence of indole pharmacology. The target molecule (Blue) opens the C5-vector pathway (Red), distinct from the natural C3 pathway (Green).

Part 2: Synthesis & Activation Protocol

The nitrile itself is relatively pharmacologically inert at GPCRs but possesses cellular toxicity. To assess meaningful bioactivity, it must be reduced to the amine.

Protocol A: Lithium Aluminum Hydride (LiAlH4) Reduction

Objective: Convert the nitrile group (-CN) to a primary amine (-CH2NH2).

Safety Critical:

-

Anhydrous Conditions: LiAlH4 reacts violently with water.

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon atmosphere.

-

Solvent: Add anhydrous Tetrahydrofuran (THF) (20 mL).

-

Reagent: Add LiAlH4 (2.0 equivalents) carefully at 0°C.

-

Addition: Dissolve 2-(1H-Indol-5-yl)acetonitrile (1.0 eq) in minimal dry THF and add dropwise to the RBF.

-

Reflux: Warm to room temperature, then reflux (66°C) for 3-5 hours. Monitor by TLC (Disappearance of nitrile spot).

-

Quench (Fieser Method): Cool to 0°C. Add:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH4 used).

-

Purification: Filter the granular precipitate. Acid-base extraction yields the free base 5-(2-aminoethyl)indole .

Part 3: Pharmacological Profiling (Bioactivity)

Once the amine is synthesized, the investigation splits into two streams: Safety (Nitrile Toxicity) and Efficacy (Receptor Binding) .

Cytotoxicity Screening (The Nitrile Liability)

Before receptor testing, you must establish the safety window of the parent nitrile. Nitriles can release cyanide or act as electrophiles.

-

Assay: MTT or CellTiter-Glo® (ATP quantification).

-

Cell Line: HEK293 (Kidney) or HepG2 (Liver - high metabolic capacity).

-

Control: Potassium Cyanide (KCN) as a positive control for mechanism.

GPCR Binding Assay (The Amine Target)

The 5-substituted amine mimics the distance between the aromatic core and the protonated amine found in serotonin, but with a different vector.

-

Primary Target: 5-HT1A and 5-HT1B Receptors.

-

Rationale: 5-substituted indoles (like 5-carboxamidotryptamine) are known to show high affinity for 5-HT1 subtypes.

-

Method: Radioligand Competition Binding.

Experimental Workflow Diagram

The following Graphviz diagram details the logical flow from raw material to data generation.

Caption: Dual-stream investigation workflow. Path A assesses the parent nitrile's safety; Path B assesses the derived amine's pharmacological potency.

Part 4: Data Management & Interpretation

When conducting the initial investigation, organize data to compare the Parent Nitrile vs. the Derived Amine .

Table 1: Comparative Bioactivity Metrics (Template)